Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the compound enhances its reactivity and potential for further chemical modifications.
Mechanism of Action
Target of Action
Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a benzothiophene derivative . Benzothiophene compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been developed and utilized as anticancer agents . .
Mode of Action
Benzothiophene derivatives, in general, have been shown to interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Benzothiophene derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiophene derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene derivative. One common method includes the following steps:
Bromination: A benzothiophene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Esterification: The resulting 6-bromo-3-chloro-1-benzothiophene is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to remove the halogen atoms or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted benzothiophenes with various functional groups.
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Dehalogenated benzothiophenes and alcohol derivatives.
Scientific Research Applications
Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3-chloropyrazine-2-carboxylate
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern on the benzothiophene core. The combination of bromine and chlorine atoms at the 6- and 3-positions, respectively, along with the ester group at the 2-position, provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized properties.
Properties
IUPAC Name |
methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUQXEWEHZPEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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